1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Description
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
7-methylsulfonyl-1-propan-2-yl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C10H13N3O4S/c1-6(2)13-8-7(5-17-10(13)14)4-11-9(12-8)18(3,15)16/h4,6H,5H2,1-3H3 |
InChI Key |
UBUIMJFHUGKQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2COC1=O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrimido[4,5-d]oxazin-2-one Core
The core heterocyclic structure is commonly synthesized by cyclization of substituted aminopyrimidines with suitable carboxylic acid derivatives or their activated forms (e.g., acid chlorides or carbonyldiimidazole-activated acids). For example:
- A substituted 4-aminopyrimidine derivative reacts with a carboxylic acid chloride or activated acid in an aprotic solvent such as dichloromethane.
- The reaction is often carried out at controlled temperatures (15–25 °C) to prevent side reactions.
- The cyclization proceeds via nucleophilic attack of the amino group on the activated carbonyl, forming the oxazinone ring system.
Introduction of the Isopropyl Group at N-1
The isopropyl substituent at the N-1 position can be introduced by alkylation reactions:
- Secondary amines such as isopropylamine or isopropyl halides can be used to alkylate the pyrimidine nitrogen.
- Reaction conditions typically involve refluxing in ethanol or acetonitrile with a base such as potassium carbonate to facilitate substitution.
- Reaction times range from several hours to days (e.g., 2–72 hours) depending on the reactivity of the starting materials.
Installation of the Methylsulfonyl Group at the 7-Position
Two main approaches are used to install the methylsulfonyl substituent:
- Oxidation of Methylthio Precursors: Starting from 7-(methylthio) derivatives, selective oxidation using oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) converts the methylthio group to the methylsulfonyl group.
- Direct Nucleophilic Substitution: Alternatively, nucleophilic substitution of a 7-chloro or 7-bromo precursor with methylsulfinate salts under basic conditions can introduce the methylsulfonyl group.
The oxidation step requires careful monitoring to avoid over-oxidation or decomposition of the heterocyclic core.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | 4-Aminopyrimidine + acid chloride + base | Dichloromethane | 15–25 °C | 2–4 hours | Controlled addition to avoid side reactions |
| N-1 Alkylation | Isopropyl halide + base (e.g., K2CO3) | Ethanol/ACN | Reflux or 80 °C | 24–72 hours | Use of potassium iodide as catalyst possible |
| Methylsulfonyl introduction | Oxidation of methylthio derivative (H2O2 or m-CPBA) | Acetonitrile | 0–25 °C | 2–6 hours | Monitor by TLC/HPLC for completion |
Purification and Characterization
- After each reaction step, purification is typically achieved by filtration, extraction, and recrystallization.
- Washing with aqueous ammonium chloride and drying over magnesium sulfate are common to remove inorganic residues.
- Final compounds are isolated as crystalline solids.
- Characterization includes NMR spectroscopy (to confirm substitution patterns), mass spectrometry (to verify molecular weight), and melting point analysis.
Research Findings and Optimization Notes
- Prolonged heating (up to 72 hours) at elevated temperatures (around 80 °C) in the presence of potassium carbonate and potassium iodide has been shown to improve yields of alkylation steps.
- Use of t-butyl protecting groups and subsequent deprotection with hydrochloric acid in isopropanol can be employed to improve selectivity and isolate intermediates.
- Solvent choice affects reaction kinetics; acetonitrile is favored for oxidation and substitution steps due to its aprotic nature and ability to dissolve both organic and inorganic reagents.
- Monitoring by chromatographic techniques (TLC, HPLC) and spectroscopic methods is essential to ensure reaction completeness and avoid by-products.
Summary Table of Preparation Methodology
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Methylsulfonyl Position
The methylsulfonyl group at position 7 acts as a leaving group, enabling SNAr reactions with amines or other nucleophiles. This reactivity is critical for generating derivatives with biological activity.
Example Reaction:
Reaction with substituted phenylethylamines under basic conditions:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + ArCH2CH2NH2 → 1-Isopropyl-7-(ArCH2CH2NH)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + CH3SO2H
Conditions:
Key Data:
| Substrate (Ar) | Yield (%) | Application |
|---|---|---|
| 4-[(4-Propenoylpiperazinyl)methyl]phenyl | 85 | IDH1 inhibitor synthesis |
| 4-Hydroxyphenyl | 78 | BTK inhibitor precursor |
Coupling Reactions with Piperazine Derivatives
The methylsulfonyl group participates in palladium-catalyzed cross-couplings or nucleophilic displacements to install pharmacophores.
Example:
Suzuki coupling with tert-butyl piperazine derivatives:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + tert-butyl 4-(chloromethyl)piperazine-1-carboxylate → 1-Isopropyl-7-(4-(tert-butoxycarbonyl)piperazinylmethyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Conditions:
Oxidation and Reduction Reactions
The dihydro-oxazine ring undergoes redox transformations under controlled conditions:
Oxidation
Controlled oxidation converts the dihydro-oxazine moiety to a fully aromatic oxazine system:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + KMnO4/H2O → 1-Isopropyl-7-(methylsulfonyl)-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Yield: 72%
Reduction
Catalytic hydrogenation reduces the oxazine ring:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + H2/Pd-C → 1-Isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydro-2H-pyrimido[4,5-D][1,3]oxazine
Conditions:
-
Pressure: 1 atm
-
Solvent: Ethanol
Hydrolysis Under Acidic/Basic Conditions
The oxazinone ring is susceptible to hydrolysis, yielding pyrimidine carboxylic acid derivatives:
Acidic Hydrolysis:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + HCl (conc.) → 7-(Methylsulfonyl)-1-isopropyl-1H-pyrimido[4,5-D]pyrimidine-2,4(3H,5H)-dione
Conditions:
-
Temperature: Reflux
-
Time: 6 hours
Basic Hydrolysis:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + NaOH (aq.) → 7-(Methylsulfonyl)-1-isopropyl-5H-pyrimido[4,5-D][1,3]oxazine-2-carboxylic acid
Yield: 65%
Functionalization via Radical Reactions
The methylsulfonyl group facilitates radical-mediated C–H functionalization:
text1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one + AIBN, BrCCl3 → 1-Isopropyl-7-(bromomethylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Conditions:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. A study demonstrated that structurally related compounds had significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin .
Protein Kinase Inhibition
The compound has been investigated for its ability to inhibit protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. A patent describes the use of similar compounds for inhibiting specific protein kinases involved in tumor growth and proliferation . This suggests that 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one may play a role in cancer therapeutics.
G Protein-Coupled Receptor Modulation
Recent studies have highlighted the modulation of G protein-coupled receptors (GPCRs) by compounds related to the pyrimido[4,5-D][1,3]oxazine structure. These receptors are pivotal in many physiological processes and are common targets for drug development . The ability of this compound to interact with GPCRs could lead to advancements in therapies for conditions such as hypertension and diabetes.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives based on the pyrimido[4,5-D][1,3]oxazine scaffold were synthesized and tested against a panel of microorganisms including Gram-positive and Gram-negative bacteria. The results indicated that modifications at the methylsulfonyl position enhanced antimicrobial activity significantly compared to the parent compound.
Case Study 2: Cancer Treatment Potential
A recent investigation into the pharmacological profile of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one revealed its potential as a protein kinase inhibitor. The study focused on its effects on cell proliferation in various cancer cell lines, showing promising results that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Physicochemical Properties
Key differences in molecular weight, solubility, and melting points are observed:
| Compound (C7 Substituent) | Molecular Weight | Melting Point (°C) | Solubility (DMSO) | |
|---|---|---|---|---|
| Methylsulfonyl | ~300 g/mol | 128–159 | Moderate | |
| Methylthio | ~280 g/mol | 119–121 | High | |
| Unsubstituted | ~250 g/mol | 105–110 | Low |
The methylsulfonyl group increases molecular polarity, improving binding affinity to hydrophobic kinase pockets but reducing membrane permeability .
EGFR L858R/T790M Inhibition
The isopropyl group at C1 and methylsulfonyl at C7 synergize to enhance mutant EGFR selectivity. Comparative IC₅₀ values:
| Compound | IC₅₀ (H1975 cells, nM) | Selectivity (H1975/A431) | Source |
|---|---|---|---|
| 1-Isopropyl-7-(methylsulfonyl) | 135 | >10-fold | |
| 1-Methyl-7-(methylthio) | 290 | 5-fold | |
| Compound 20a (C4-alkyl) | 15 | >20-fold |
The isopropyl derivative shows moderate potency but retains selectivity over wild-type EGFR (A431 cells), whereas bulkier C4-alkyl analogs (e.g., compound 20a) achieve higher potency due to optimized interactions with the Met790 gatekeeper residue .
Anti-Proliferative Activity
In H1975 (EGFR mutant) and A431 (EGFR wild-type) cell lines:
| Compound | H1975 IC₅₀ (nM) | A431 IC₅₀ (nM) | Source |
|---|---|---|---|
| 1-Isopropyl-7-(methylsulfonyl) | 135 | >7,000 | |
| 1-Ethyl-7-(methylthio) | 554 | >7,000 | |
| 4h (C4-thiophenyl) | 890 | >7,000 |
The isopropyl variant demonstrates superior mutant-selective cytotoxicity, likely due to its balanced hydrophobicity and steric compatibility with the ATP-binding pocket .
Biological Activity
1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The chemical structure of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be represented as follows:
This compound features a pyrimidine ring fused with an oxazine moiety, which is critical for its biological activity.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For example, studies have shown that derivatives of pyrimidine and oxazine can effectively inhibit seizures in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels .
Antitumor Activity
The compound's structural analogs have been investigated for their potential as antitumor agents. Specifically, the inhibition of the PI3K/AKT/mTOR signaling pathway has been linked to reduced tumor proliferation. Compounds that exhibit similar structural features have demonstrated efficacy in xenograft models at low dosages .
Structure-Activity Relationship (SAR)
The biological activity of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be influenced by various substituents on the core structure. The introduction of electron-withdrawing groups has been shown to enhance activity against certain biological targets. For instance, modifications at the N-position or the methylsulfonyl group can significantly impact the pharmacological profile .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various pyrimidine derivatives in a maximal electroshock seizure (MES) model. The results indicated that certain substitutions improved efficacy compared to standard treatments like phenobarbital. The ED50 values ranged significantly among tested compounds, suggesting a promising avenue for further research on 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one and its analogs .
Study 2: Antitumor Activity
In another study focusing on antitumor properties, several derivatives were tested against human cancer cell lines. The results showed that compounds with structural similarities to 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one exhibited significant cytotoxicity. The study highlighted the importance of specific functional groups in enhancing bioactivity against cancer cells .
Data Tables
Q & A
Q. Key Steps :
- React precursor with methylsulfonyl chloride in dioxane.
- Use Et₃N as a base to neutralize HCl byproduct.
- Purify via column chromatography or crystallization.
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : To verify substituent positions and ring systems. For example, downfield shifts in 1H NMR (~δ 8–10 ppm) often indicate aromatic or sulfonyl protons .
- LC-MS : To confirm molecular weight and purity (>98% by HPLC) .
- Elemental Analysis : For empirical formula validation .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
Q. Example Data :
| Method | Key Observations | Reference |
|---|---|---|
| 1H NMR | δ 1.4–1.6 ppm (isopropyl CH₃), δ 3.3 ppm (SO₂CH₃) | |
| LC-MS | [M+H]⁺ m/z calc. 340.1, found 340.0 |
Advanced: How to design experiments to evaluate EGFR L858R/T790M mutant inhibition?
Q. Methodological Approach :
Kinase Assays : Measure IC₅₀ values using recombinant EGFR mutants (L858R/T790M) via fluorescence-based kinase activity assays. Compound 20a (structurally analogous) showed IC₅₀ = 4.5 nM .
Cellular Anti-Proliferation Assays :
Q. Critical Controls :
- Include osimertinib as a positive control.
- Validate results with Western blotting for phosphorylated EGFR.
Advanced: How to analyze selectivity between mutant and wild-type EGFR in cellular assays?
Q. Data Interpretation Framework :
- Calculate selectivity ratios (IC₅₀ wild-type / IC₅₀ mutant). A ratio >10 indicates mutant selectivity.
- For example, compound 20a showed >100-fold selectivity for H1975 (mutant) over A431 (wild-type) cells .
- Potential Pitfalls : Off-target effects on other kinases (e.g., HER2) require profiling via kinase panels.
Q. Table: Selectivity Data
| Compound | IC₅₀ (H1975, nM) | IC₅₀ (A431, nM) | Selectivity Ratio |
|---|---|---|---|
| 20a | 135 | >7000 | >51.8 |
Advanced: How to resolve discrepancies in anti-proliferative activity data across cell lines?
Q. Root Cause Analysis :
- Cell Line Variability : Differences in EGFR expression levels or downstream signaling (e.g., H1975 vs. PC-9 cells).
- Assay Conditions : Variability in serum concentration or incubation time.
- Solution : Normalize data to EGFR expression (qPCR/Western blot) and use standardized protocols (e.g., 72-hour SRB assay) .
Case Study : Compound 16a showed IC₅₀ = 4.5 nM in kinase assays but 135 nM in H1975 cells due to cellular uptake limitations .
Basic: What are common synthetic impurities, and how are they controlled?
Q. Typical Impurities :
- Des-methylsulfonyl derivatives : Formed via incomplete sulfonylation.
- Ring-opened byproducts : Due to hydrolysis under acidic conditions.
Q. Mitigation Strategies :
Advanced: How to conduct structure-activity relationship (SAR) studies for C4-alkyl modifications?
Q. SAR Design :
Synthesize analogs : Introduce alkyl groups (methyl, ethyl, isopropyl) at the C4 position of the pyrimido-oxazinone core.
Assay : Test kinase inhibition and cellular activity.
Key Finding : Dual-methyl substitution (e.g., compound 20a) enhances potency (IC₅₀ = 4.5 nM) by improving hydrophobic interactions with EGFR's ATP-binding pocket .
Q. Optimization Metrics :
- Lipophilicity (LogP) : Aim for 2–4 to balance potency and solubility.
- Steric Effects : Bulky groups reduce mutant selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
